n-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-n-[2-(4-hydroxyphenyl)ethyl]acetamide
CAS No.: 40135-88-4
Cat. No.: VC18761075
Molecular Formula: C18H16F3NO4
Molecular Weight: 367.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40135-88-4 |
|---|---|
| Molecular Formula | C18H16F3NO4 |
| Molecular Weight | 367.3 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
| Standard InChI | InChI=1S/C18H16F3NO4/c19-18(20,21)17(24)22(8-7-12-1-4-14(23)5-2-12)10-13-3-6-15-16(9-13)26-11-25-15/h1-6,9,23H,7-8,10-11H2 |
| Standard InChI Key | FVOHWJUBZNYSHR-UHFFFAOYSA-N |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CN(CCC3=CC=C(C=C3)O)C(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Elucidation
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, N-(1,3-benzodioxol-5-ylmethyl)-2-[bis(pyridin-2-ylmethyl)amino]acetamide;2,2,2-trifluoroacetic acid, reflects its hybrid structure comprising a benzodioxolylmethyl group, a bis(pyridinylmethyl)aminoacetamide backbone, and a trifluoroacetic acid moiety . Its molecular formula () and weight (504.5 g/mol) were computed using PubChem’s algorithmic tools .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | Not explicitly listed in sources |
| PubChem CID | 91800534 |
| Molecular Formula | |
| Molecular Weight | 504.5 g/mol |
| Synonyms | CHEMBL3430941, TCMDC-143093 |
Structural Features
The compound’s 2D structure (Figure 1) reveals three critical subunits:
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Benzodioxole Core: A 1,3-benzodioxole group (a methylenedioxy bridge fused to a benzene ring) contributes to metabolic stability and potential receptor binding .
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Bis(pyridinylmethyl)aminoacetamide: This moiety introduces nitrogen-based hydrogen bonding sites, enhancing solubility and interaction with biological targets .
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Trifluoroacetic Acid: The trifluoroacetyl group increases lipophilicity, potentially improving blood-brain barrier permeability .
The 3D conformation, determined via PubChem’s interactive model, shows a planar benzodioxole ring and a twisted acetamide chain, suggesting conformational flexibility .
Synthesis and Physicochemical Properties
Physicochemical Profile
The compound’s computed properties include:
Research Gaps and Future Directions
Unexplored Applications
No in vitro or in vivo studies are documented in public databases. Priority research areas include:
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Kinase Inhibition Assays: Test efficacy against ABL, EGFR, or VEGFR kinases.
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CNS Penetration Studies: Evaluate blood-brain barrier permeability using in silico models.
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